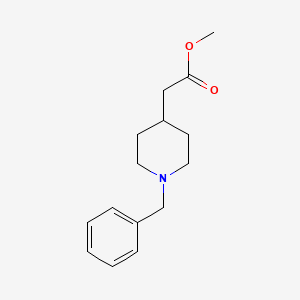

Methyl 2-(1-benzylpiperidin-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYVEQQQQARCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260710 | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-33-2 | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247259-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(phenylmethyl)-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Methyl 2 1 Benzylpiperidin 4 Yl Acetate Derivatives

Amidation Reactions and the Synthesis of Carboxamide Analogues

The conversion of the methyl ester in Methyl 2-(1-benzylpiperidin-4-yl)acetate to a carboxamide is a key transformation for creating analogues with diverse biological activities. uea.ac.ukchemrxiv.org This is typically achieved through amidation reactions with primary or secondary amines.

Two primary strategies are employed for this synthesis:

Direct Aminolysis: This method involves the direct reaction of the ester with an amine. The process can be sluggish and may require elevated temperatures or the use of catalysts to proceed at a reasonable rate. Organocatalysts such as acetic acid have been shown to facilitate N-acetylation of amines using esters as the acyl donor. mdpi.com Metal-based catalysts, including nickel and lanthanide complexes, can also promote the direct amidation of esters, though they may require high catalyst loading. mdpi.com

Two-Step Hydrolysis and Coupling: A more common and generally more efficient method involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(1-benzylpiperidin-4-yl)acetic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup. The resulting carboxylic acid is then coupled with a desired amine using a coupling agent.

Common coupling agents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.gov To improve efficiency and suppress side reactions, additives such as N-hydroxybenzotriazole (HOBt) are often included. acs.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

The scope of this reaction is broad, allowing for the synthesis of a wide array of carboxamide analogues by varying the amine component. This modularity is particularly valuable in structure-activity relationship (SAR) studies. uea.ac.uk

Table 1: Examples of Amidation Reaction Conditions This table is illustrative and based on general amidation methodologies.

| Amine | Coupling Method | Reagents | Conditions | Product |

|---|---|---|---|---|

| Aniline | Two-Step | 1. NaOH, H₂O/MeOH2. EDCI, HOBt, DIPEA | 1. Reflux2. Room Temp, DMF | N-phenyl-2-(1-benzylpiperidin-4-yl)acetamide |

| Benzylamine | Two-Step | 1. LiOH, H₂O/THF2. DCC | 1. Room Temp2. 0°C to Room Temp, DCM | N-benzyl-2-(1-benzylpiperidin-4-yl)acetamide |

C-Alkylation and C-C Coupling Methodologies within the Piperidine (B6355638) Scaffold

Functionalization of the piperidine ring itself through the formation of new carbon-carbon bonds offers another avenue for structural diversification. Methodologies for C-alkylation and C-C coupling can introduce substituents at various positions on the heterocyclic scaffold.

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which is an atom-economical approach to modifying the piperidine core. The reactivity of the C-H bonds on the piperidine ring is influenced by the nitrogen atom. The C2 position is electronically activated but can be sterically hindered, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov The C4 position is generally the most sterically accessible. nih.gov

Chiral dirhodium catalysts have been successfully employed for the site-selective and stereoselective C-H functionalization of N-protected piperidines. nih.govd-nb.info For instance, reactions with donor/acceptor carbenes, generated from diazoacetates, can introduce new C-C bonds at the C2 position with controlled diastereoselectivity and enantioselectivity. d-nb.inforesearchgate.net Overriding the electronic preference for C2 functionalization to target the C4 position can be achieved by introducing steric bulk that directs the catalyst to the more accessible C4-H bond. nih.gov

Cross-Coupling Reactions: Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds. researchgate.netrsc.org To apply these methods to the piperidine scaffold of this compound, a precursor with a suitable functional handle (e.g., a halide or triflate) on the ring is required. For example, a bromo-substituted piperidine derivative could be engaged in a palladium-catalyzed Suzuki coupling with a boronic acid to introduce an aryl or vinyl group. rsc.org These methods provide reliable and modular access to a wide range of substituted piperidines. rsc.org

Table 2: Methodologies for C-C Bond Formation on the Piperidine Ring

| Method | Position | Reagents/Catalyst | Description |

|---|---|---|---|

| C-H Functionalization | C2 | Rh₂(R-TPPTTL)₄, Aryldiazoacetate | Catalytic C-H insertion to form a C-C bond with high diastereoselectivity. d-nb.info |

| Aza-Sakurai Cyclization | C2, C6 | Lewis Acid (e.g., TiCl₄) | An intramolecular cyclization of an iminium ion with an allyl silane (B1218182) to form the piperidine ring with a new C-C bond. mdpi.com |

| Sonogashira Coupling | Variable | PdCl₂(PhCN)₂, CuI, Alkyne | Palladium/copper-catalyzed coupling of a halogenated piperidine with a terminal alkyne. rsc.orgrsc.org |

Deprotection Strategies and Benzyl (B1604629) Group Cleavage

The N-benzyl group is a common protecting group for the piperidine nitrogen due to its stability and ease of introduction. researchgate.net Its removal is a critical step in many synthetic sequences to yield the free secondary amine, which can then be subjected to further functionalization.

The most prevalent method for N-debenzylation is catalytic hydrogenation. researchgate.net This reaction involves the hydrogenolysis of the C-N bond, releasing the free amine and toluene (B28343) as a byproduct.

Common Conditions for N-Debenzylation:

Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst. sciencemadness.orgresearchgate.net Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more effective, especially for more sterically hindered or complex substrates. researchgate.net

Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically at pressures ranging from atmospheric to elevated pressures (e.g., 30-50 psi). researchgate.net Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and more convenient option that does not require specialized high-pressure equipment. sciencemadness.org Common hydrogen donors for CTH include ammonium (B1175870) formate (B1220265), cyclohexene (B86901), or formic acid. sciencemadness.orgresearchgate.net

Solvent: Methanol and ethanol (B145695) are the most common solvents for this transformation.

Optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is often necessary to achieve high yields. researchgate.net In some cases, standard hydrogenation may fail or give low yields, necessitating the exploration of alternative methods. researchgate.net For instance, using magnesium powder with ammonium formate in ethylene (B1197577) glycol has been reported as a rapid method for the hydrogenolysis of N-benzyl groups. sciencemadness.org

Table 3: Comparison of N-Debenzylation Methods

| Method | Catalyst | Hydrogen Source | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C | H₂ gas (1-4 atm) | MeOH, Room Temp, 12-24h | Effective and clean; requires H₂ gas handling. researchgate.net |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, Reflux, 2-20h | Avoids H₂ gas; reaction can be slower. sciencemadness.org |

| Transfer Hydrogenation | 20% Pd(OH)₂/C | Cyclohexene | EtOH, Reflux, 8-16h | Potentially more active catalyst; cyclohexene is flammable. researchgate.net |

Stereoselective Conversions and Cyclization Reactions (e.g., Lactone and Olefin Formation)

Controlling the stereochemistry of the piperidine ring and its substituents is crucial for developing chiral compounds. Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of complex bicyclic structures like lactones.

Stereoselective Conversions: The stereoselective synthesis of substituted piperidines can be achieved through various strategies, including using chiral auxiliaries, chiral pool synthesis, or asymmetric catalysis. sci-hub.se For instance, an intramolecular conjugate addition of an enamine tethered to an enoate moiety can create a diastereomerically pure piperidine. sci-hub.se Aza-Prins cyclization, the reaction of a homoallylic amine with an aldehyde, is another powerful method for constructing the piperidine ring, and its stereochemical outcome can be controlled. mdpi.comnih.gov

Lactone Formation: Lactones are cyclic esters that can be formed via intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgyoutube.com To synthesize a lactone from a this compound derivative, the following steps are generally required:

Introduction of a hydroxyl group onto the piperidine scaffold or the N-benzyl group.

Hydrolysis of the methyl ester to the free carboxylic acid.

Acid-catalyzed intramolecular cyclization, where the hydroxyl group acts as the nucleophile and attacks the activated carboxylic acid, eliminating water to form the lactone ring. youtube.comyoutube.com The formation of five- and six-membered lactone rings (γ- and δ-lactones, respectively) is thermodynamically favored. wikipedia.orgyoutube.com

A notable strategy is the aza-Prins cyclization/lactonization cascade. nih.gov This sequence can build the piperidine ring and concurrently form a fused lactone ring in a highly stereoselective manner. In this process, the ester substituent of an allylation intermediate acts as an intramolecular nucleophile to trap the piperid-4-yl cation formed during the aza-Prins cyclization. nih.gov

Olefin Formation: The introduction of a double bond (olefin) within the piperidine scaffold can be achieved through elimination reactions. For example, a hydroxyl group on the piperidine ring can be converted into a good leaving group (e.g., a mesylate or tosylate) and then eliminated under basic conditions to form an olefin.

Side-Product Formation During Derivative Synthesis (e.g., Bis-N-acylurea)

During the chemical synthesis of derivatives, the formation of undesired side-products can reduce the yield and complicate the purification of the target compound. In the context of synthesizing carboxamide analogues from this compound, a common side-product is an N-acylurea, particularly when carbodiimide (B86325) coupling agents are used.

Formation of N-acylurea: Carbodiimides like DCC or EDCI react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the desired amine to form the amide product. However, the O-acylisourea can undergo an intramolecular acyl transfer, rearranging to a stable N-acylurea byproduct. nih.gov This side reaction is irreversible and consumes both the activated carboxylic acid and the coupling agent.

The formation of N-acylurea is more prevalent when the amine nucleophile is weak or sterically hindered, as this slows down the desired amidation reaction, allowing more time for the rearrangement to occur. nih.gov

Strategies to Minimize Side-Product Formation: Several strategies can be employed to suppress the formation of N-acylurea and other side-products:

Use of Additives: The addition of nucleophilic catalysts like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a common and effective method. acs.org These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards amines.

Control of Reaction Conditions: The choice of solvent, temperature, and base can influence the rates of the desired and undesired reactions. For example, some studies have shown that the choice of a specific base can selectively lead to different products. rsc.org

Alternative Coupling Reagents: Using non-carbodiimide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can often provide higher yields of the desired amide with fewer side-products.

Despite extensive and targeted searches for experimental spectroscopic data for the specific compound "this compound," no publicly available, detailed analytical results from peer-reviewed journals or comprehensive chemical databases could be located. The search results did not yield specific chemical shifts, coupling constants, 2D NMR correlations, or high-resolution mass spectrometry data required to fully populate the requested article structure with the necessary level of scientific detail.

Therefore, it is not possible to generate the article with the specific, factual research findings as instructed. The required data for a thorough and scientifically accurate characterization according to the provided outline is not present in the available search results.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of moderately polar and thermally labile compounds like Methyl 2-(1-benzylpiperidin-4-yl)acetate. nih.gov In positive ion mode, the molecule readily accepts a proton, primarily at the basic nitrogen of the piperidine (B6355638) ring, to form a protonated molecule, [M+H]⁺. nih.gov This species is often the most abundant ion in the full scan mass spectrum, providing clear confirmation of the molecular mass. nih.gov

The analysis involves dissolving the compound in a suitable solvent, such as methanol or acetonitrile, and infusing it into the ESI source. nih.gov The resulting spectrum will prominently display an ion corresponding to the mass of the intact molecule plus the mass of a proton. Given the molecular formula C₁₅H₂₁NO₂, the expected monoisotopic mass of the protonated molecule can be precisely calculated and compared against the experimental value.

Table 1: ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Exact Mass | 247.1572 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Calculated m/z | 248.1645 |

This table presents the calculated values for the analysis of the target compound by ESI-MS.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation of the precursor ion ([M+H]⁺ at m/z 248.2), providing vital information for structural elucidation. wvu.edu The fragmentation patterns are predictable based on the functional groups and structural motifs within the molecule. chemguide.co.uk The N-benzylpiperidine core structure is particularly significant in directing the fragmentation pathways.

Common fragmentation pathways for N-benzylpiperidine derivatives involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the benzyl (B1604629) group or fragmentation of the piperidine ring. libretexts.org

Formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 through cleavage of the benzylic C-N bond. This is a very common and often abundant fragment for compounds containing a benzyl group.

Cleavage of the ester group, resulting in the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). libretexts.org

Fragmentation of the piperidine ring itself, leading to a series of smaller ions. researchgate.net

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 248.2 | 188.1 | [M+H - CH₃COOH]⁺ (Loss of acetic acid) |

| 248.2 | 174.1 | [M+H - CH₂COOCH₃]⁺ (Loss of methyl acetate (B1210297) radical moiety) |

| 248.2 | 158.1 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |

| 248.2 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |

This table outlines the plausible fragmentation pathways and resulting ion masses based on the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to specific bond vibrations (e.g., stretching, bending). oregonstate.edu The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its ester, tertiary amine, and aromatic functionalities.

The key diagnostic peaks include a strong absorption from the ester carbonyl (C=O) stretch, signals from C-O stretching, and various C-H stretching vibrations from the aliphatic piperidine ring, the acetate methylene (B1212753) group, and the aromatic benzyl group. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane | C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| Aromatic | C-H Stretch (sp²) | 3010-3100 | Medium-Weak |

| Ester | C=O Stretch | ~1735 | Strong, Sharp |

| Ester | C-O Stretch | 1150-1250 | Strong |

| Tertiary Amine | C-N Stretch | 1000-1250 | Medium-Weak |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Weak |

This table summarizes the expected IR absorption bands for the key functional groups within the molecule.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. wiley-vch.de The inclusion of a modifier such as formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by ensuring the tertiary amine is protonated. wiley-vch.de Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set at a wavelength where the benzyl group absorbs (e.g., 254 nm). unisi.it

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

This table provides a representative set of conditions for the HPLC analysis of the target compound.

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for identifying volatile impurities or starting materials remaining from its synthesis. The analysis would typically be performed using a high-temperature capillary column with a nonpolar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. spectrabase.com The use of GC-MS allows for both the separation and identification of any volatile components in the sample. researchgate.net

Column chromatography is the standard method for the preparative purification of this compound on a laboratory scale. researchgate.net Silica gel is the most common stationary phase for this purpose. rsc.org The compound is eluted from the column using a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent like hexane or pentane and a more polar solvent like ethyl acetate. unisi.itrsc.org A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to achieve optimal separation from impurities.

Thin Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of a chemical reaction or the fractions collected during column chromatography. rjpbcs.comresearchgate.net A small amount of the sample is spotted onto a TLC plate coated with silica gel. rsc.org The plate is then developed in a chamber containing a suitable mobile phase, often the same solvent system used for column chromatography. google.com The separated spots are visualized, commonly under UV light (254 nm) due to the UV-active benzyl group, allowing for the calculation of the Retention Factor (Rf) value and a quick assessment of purity and composition. ucl.ac.uk

Microanalysis for Elemental Composition Confirmation

Microanalysis is a cornerstone analytical technique utilized to ascertain the elemental composition of a synthesized compound. This method provides the percentage by mass of each element within a molecule, which can then be compared against the theoretical values derived from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized batch of a chemical entity such as this compound.

The theoretical elemental composition of this compound, which possesses the molecular formula C₁₅H₂₁NO₂, is calculated from the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 247.33 g/mol . Based on this, the theoretical percentages of each element are:

Carbon (C): 72.84%

Hydrogen (H): 8.56%

Nitrogen (N): 5.66%

Oxygen (O): 12.94%

In a typical experimental setting, a small, precisely weighed sample of the compound would be subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide, water, and nitrogen gas. The amounts of these gases are then meticulously measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is commonly determined by difference.

The experimentally determined values are then compared to the theoretical percentages. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural elucidation and high purity of the synthesized this compound. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

While specific experimental microanalysis data for this compound is not detailed in the publicly available scientific literature, the following table illustrates how such data would be presented and evaluated.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 72.84 | 72.79 |

| Hydrogen (H) | 8.56 | 8.60 |

This rigorous confirmation of the elemental makeup is a fundamental component of the comprehensive analytical characterization required to unequivocally confirm the synthesis of this compound.

Computational and Theoretical Chemistry Studies of Methyl 2 1 Benzylpiperidin 4 Yl Acetate and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are a cornerstone of computational drug design, offering predictions of how a ligand (in this case, Methyl 2-(1-benzylpiperidin-4-yl)acetate or its analogues) might bind to a biological target, such as an enzyme or receptor. These simulations are crucial for estimating the binding affinity and understanding the specific interactions that stabilize the ligand-target complex.

Computational studies on analogues of this compound have frequently focused on their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. mdpi.comresearchgate.net The benzylpiperidine moiety is a common scaffold in the design of AChE inhibitors. mdpi.comnih.gov Molecular docking studies have been instrumental in predicting the binding affinities of these compounds. For instance, a study on N-benzyl-piperidine derivatives designed as potential multitarget-direct AChE and butyrylcholinesterase (BuChE) inhibitors showed that one derivative, 4a , had a notable estimated binding free energy with both enzymes. nih.gov

In another study, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally related to the core scaffold of this compound, were synthesized and evaluated as potential acetylcholinesterase inhibitors. nih.gov The compound 4a from this series, featuring an ortho chlorine moiety, demonstrated significant potency. nih.gov Docking studies are also used to analyze the binding modes of novel compounds in comparison to known drugs. For example, the benzyloxy moiety of some coumarin (B35378) derivatives has been shown to occupy the same region as the benzylpiperidine part of the well-known AChE inhibitor, donepezil (B133215). nih.gov

| Compound/Analogue | Target Enzyme | Predicted Binding Affinity/Potency | Reference |

| Derivative 4a (N-benzyl-piperidine) | AChE | -36.69 ± 4.47 kcal/mol | nih.gov |

| Derivative 4a (N-benzyl-piperidine) | BuChE | -32.23 ± 3.99 kcal/mol | nih.gov |

| Compound 4a (isoindoline-1,3-dione derivative) | AChE | IC50 = 0.91 ± 0.045 μM | nih.gov |

| Compound 19 (1-Benzoylpiperidine derivative) | AChE | IC50 = 5.10 ± 0.24 µM | mdpi.com |

The active site of acetylcholinesterase is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Effective inhibitors often interact with both sites. Molecular docking simulations provide detailed insights into these interactions. For analogues of this compound, the benzylpiperidine moiety is understood to interact with the anionic site of the CAS. nih.gov Docking studies of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that the most active compounds bind within the active site of AChE, with key interactions involving amino acid residues such as Trp 279, Phe 330, and Trp 84. nih.gov Similarly, docking results for pyrazole-pyridazine derivatives showed that the pyridazine (B1198779) ring is positioned correctly within the catalytic pocket, forming hydrogen bonds with residues Phe295 and Arg296. nih.gov

To validate the potential of new drug candidates, their predicted binding modes and affinities are often compared with those of established drugs like donepezil, a potent AChE inhibitor. mdpi.comresearchgate.net The benzylpiperidine part of donepezil is known to be crucial for its selective inhibition of AChE. nih.gov In a study of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the most active compounds exhibited superior potency compared to donepezil and showed a similar binding mode in silico. researchgate.net Furthermore, docking studies of certain N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives were carried out to understand their interactions with the active site of cholinesterase enzymes, providing a basis for comparison with existing inhibitors. nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

| Donepezil | AChE | 0.14 ± 0.03 μM | nih.gov |

| Donepezil | h-AChE | 0.023 μM | mdpi.com |

| Tacrine | h-AChE | 0.424 μM | mdpi.com |

| Galantamine | h-AChE | 18.6 μM | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Complex Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. mdpi.com MD simulations have been employed to study the complexes of N-benzyl-piperidine derivatives with both AChE and BuChE, indicating the formation of favorable and stable interactions. nih.gov These simulations can also reveal the flexibility of different parts of a ligand when bound to a target. For instance, in studies of donepezil, the benzylpiperidine portion showed larger fluctuations when bound to BuChE compared to AChE, suggesting a reason for its selectivity towards AChE. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. nih.gov For classes of compounds like the analogues of this compound, QSAR studies can help in identifying the key molecular descriptors that influence their inhibitory activity against targets like AChE. nih.gov By establishing a correlation between physicochemical properties and biological activity, QSAR models guide the optimization of lead compounds to enhance their efficacy. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

Both ligand-based and structure-based drug design principles are extensively applied in the development of analogues of this compound. Structure-based design utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach was used in the rational modification of the chemical structure of donepezil to design new N-benzyl-piperidine derivatives as potential multitarget inhibitors of AChE and BuChE. nih.gov

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling, a common ligand-based approach, was used to design and screen for novel acetylcholinesterase inhibitors. nih.gov The insights gained from both approaches are crucial for the iterative process of designing and synthesizing more potent and selective drug candidates.

Dopamine (B1211576) Receptor Ligand Properties

The dopaminergic system is a critical modulator of numerous physiological functions, including motor control, motivation, and cognition. The five subtypes of dopamine receptors (D1-D5) are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, in particular, have been implicated in the pathophysiology of several neuropsychiatric conditions.

Derivatives of the 1-benzylpiperidine (B1218667) scaffold have been extensively studied as ligands for dopamine receptors. A key focus of this research has been the development of compounds with high affinity and selectivity for the dopamine D4 receptor subtype over the closely related D2 and D3 receptors. unicam.it High selectivity is a desirable trait in drug design as it can minimize off-target effects and improve the therapeutic window of a potential drug candidate.

For instance, certain piperazine and piperidine (B6355638) derivatives have been identified as potent and selective D4 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the chemical structure can dramatically influence binding affinity and selectivity. For example, the position of substituents on the aromatic ring can significantly impact selectivity, with para-substituted compounds often exhibiting higher selectivity for the D4 receptor. unicam.it This enhanced selectivity is often attributed to a decrease in affinity for D2 and D3 receptors. unicam.it

Furthermore, research has shown that even subtle changes, such as shifting the piperidine nitrogen atom from one position to another, can markedly affect D4 receptor affinity and selectivity. nih.gov These findings underscore the importance of precise molecular architecture in achieving subtype-selective dopamine receptor ligands. Some compounds have demonstrated remarkable selectivity, with D2/D4 selectivity ratios reaching into the thousands. unicam.itnih.gov

| Compound Type | Receptor Target | Key Findings |

| Piperazine and Piperidine Derivatives | Dopamine D4 Receptor | Identified as potent and selective D4 antagonists. nih.gov |

| Para-substituted Derivatives | Dopamine D4 Receptor | Often show higher selectivity for D4 over D2 and D3 receptors. unicam.it |

| Regioisomers of Piperidine Derivatives | Dopamine D4 Receptor | Shifting the nitrogen position can significantly alter D4 affinity and selectivity. nih.gov |

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. The development of selective radioligands is crucial for PET studies. Carbon-11 ([11C]), a positron-emitting isotope, is frequently used to label molecules for PET imaging due to its short half-life of 20.4 minutes. ki.se

Derivatives of this compound have been investigated as potential PET radioligands for imaging dopamine receptors. The development of a successful PET radiotracer requires several key properties, including high affinity and selectivity for the target, good brain penetration, and appropriate metabolic stability. nih.gov For instance, the development of [11C]-(+)-PHNO, an agonist radioligand with higher affinity for D3 than D2 receptors, has enabled researchers to differentiate the effects of antipsychotics on these receptor subtypes in vivo. bohrium.com

The synthesis of these radiolabeled compounds often involves the use of precursors that can be rapidly and efficiently labeled with [11C]. The specific radioactivity of the resulting radioligand is a critical parameter, as higher specific activity allows for the administration of a smaller mass of the compound, minimizing potential pharmacological effects. ki.se

Understanding the in vivo distribution of a compound is essential for its development as a therapeutic agent or an imaging tool. Preclinical studies, often conducted in rodents, provide valuable information on how a compound is absorbed, distributed, metabolized, and excreted (ADME).

PET imaging studies in animals, such as rats, are used to assess the brain uptake and regional distribution of novel radioligands. nih.gov These studies can reveal whether a compound crosses the blood-brain barrier and whether it accumulates in brain regions known to be rich in the target receptor. For example, studies with [11C]PBR28 in a rat model of traumatic brain injury showed elevated uptake in the injured hemisphere, indicating its potential to image neuroinflammation. nih.gov The distribution of a radioligand in the brain should ideally reflect the known distribution of its target. A homogeneous distribution throughout the brain might suggest non-specific binding, whereas accumulation in specific regions would be indicative of target engagement.

Metabolite analysis of plasma and brain tissue is also a crucial component of in vivo studies. The presence of radiometabolites can complicate the interpretation of PET data, especially if they are also able to cross the blood-brain barrier. nih.gov Therefore, a desirable characteristic for a PET radioligand is minimal formation of brain-penetrant radiometabolites.

Cholinesterase Inhibitory Activities

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

The 1-benzylpiperidine moiety is a common scaffold found in many known acetylcholinesterase inhibitors. nih.govnih.gov Numerous studies have synthesized and evaluated derivatives of this scaffold for their ability to inhibit AChE. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Structure-activity relationship studies have shown that the nature and position of substituents on the benzyl (B1604629) and piperidine rings can significantly influence AChE inhibitory activity. For example, the presence of electron-withdrawing groups on the phenyl ring can enhance potency. nih.gov Some derivatives have demonstrated potent AChE inhibition with IC50 values in the sub-micromolar range. nih.govacs.org

Selectivity for AChE over BuChE is another important consideration. While some researchers aim for selective AChE inhibitors, others are interested in dual inhibitors that target both enzymes. nih.govnih.gov The rationale for dual inhibition stems from the observation that BuChE also plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease. excli.de

| Compound Series | Key Structural Feature | AChE Inhibition Potency (IC50) |

| 1,3-dimethylbenzimidazolinone derivatives | Benzylpiperidine linkage | Sub-micromolar values for some compounds. nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives | Unsubstituted phenyl ring on oxadiazole | Good inhibitory activity (IC50 = 0.907 µM for a representative compound). acs.org |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Ortho-chloro substitution | High potency (IC50 = 0.91 µM). nih.gov |

In addition to AChE, the inhibitory activity of 1-benzylpiperidine derivatives against butyrylcholinesterase (BuChE) has also been investigated. As mentioned previously, BuChE is considered a relevant target in the context of Alzheimer's disease. nih.gov

Several studies have reported compounds with dual inhibitory activity against both AChE and BuChE. mdpi.comnih.govmdpi.com For example, a derivative of 2-phenylacetate containing a fluorine atom exhibited moderate inhibitory activity against BuChE (IC50 = 26.78 µM), suggesting a dual inhibitory profile. nih.gov In some cases, derivatives have shown greater selectivity for BuChE over AChE. excli.de

The development of dual inhibitors is an active area of research, with the goal of creating multi-target ligands that can address the complex pathology of neurodegenerative diseases. mdpi.comresearchgate.net

Elucidation of Inhibition Mechanism through Enzyme Kinetics Studies

The inhibitory action of benzylpiperidine derivatives on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has been a key area of investigation. Kinetic studies are crucial for understanding the precise mechanism by which these compounds exert their inhibitory effects. For compounds structurally related to this compound, the inhibition mechanism is often determined to be of a mixed type. nih.gov

This mixed-type inhibition is characterized by the inhibitor's ability to bind to both the free AChE enzyme and the enzyme-substrate (acetylcholine) complex. This dual binding capability affects both the enzyme's maximum reaction rate (Vmax) and its affinity for the substrate (Km). The determination of this mechanism is typically achieved through Lineweaver-Burk plot analysis, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. The resulting plots for mixed-type inhibitors show lines intersecting in the second quadrant, a graphical confirmation of this specific inhibitory profile. nih.gov Such analyses provide quantitative measures of the inhibitor's potency through the determination of inhibitor dissociation constants for the free enzyme (Ki) and the enzyme-substrate complex. nih.gov

Probing Peripheral Active Site (PAS) Binding (e.g., Propidium Iodide Displacement Assay)

Beyond the catalytic active site, the acetylcholinesterase enzyme possesses a Peripheral Active Site (PAS). Binding to this site is a significant feature for many AChE inhibitors. The propidium iodide (PI) displacement assay is a well-established method to determine if a compound interacts with the PAS. acs.org Propidium iodide is a fluorescent probe that binds selectively to the PAS, resulting in a notable increase in its fluorescence. nih.gov

When a compound like a benzylpiperidine derivative, which also has an affinity for the PAS, is introduced, it competes with and displaces the bound propidium iodide. This displacement leads to a measurable, concentration-dependent decrease in fluorescence. acs.orgnih.gov This quenching of fluorescence serves as direct evidence of the compound's interaction with the PAS. For multifunctional agents designed for conditions like Alzheimer's disease, the ability to bind to both the catalytic and peripheral sites of AChE is a desirable characteristic. acs.org

Modulation of Other Enzymes and Receptors

The therapeutic potential of a compound can be broadened or specified by its interaction with other biological targets beyond its primary mechanism of action.

Histone Deacetylase (HDAC) Inhibition Profiling

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Inhibitors of HDACs have emerged as important therapeutic agents, particularly in oncology. nih.govnih.gov However, based on a review of available scientific literature, a specific inhibition profile for this compound against various HDAC subtypes has not been reported.

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is an enzyme that plays a critical role in the formation of amyloid-β peptides, which are a pathological hallmark of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE-1 is a major therapeutic strategy being pursued for the treatment of this neurodegenerative disorder. nih.gov While molecular hybrids incorporating a benzylpiperidine framework have been evaluated for BACE-1 inhibitory activity, specific data quantifying the inhibitory effect of this compound on BACE-1 is not documented in the current body of scientific research. acs.org

Muscarinic Receptor 4 (M4) Antagonism

Muscarinic acetylcholine receptors are involved in regulating a wide array of central and peripheral cholinergic functions. nih.govmdpi.com The M4 subtype, in particular, is a target for various neurological and psychiatric conditions. Muscarinic antagonists work by competitively blocking the binding of acetylcholine to these receptors. nih.gov There is currently no available data in the scientific literature detailing any antagonistic activity of this compound at the M4 muscarinic receptor.

Sigma Receptor Ligand Binding Studies (Sigma-1 and Sigma-2)

Sigma receptors, comprising sigma-1 (σ1) and sigma-2 (σ2) subtypes, are recognized as important drug targets for various central nervous system disorders. nih.gov The 1-benzylpiperidine moiety is a known structural feature in ligands that bind to these receptors.

A study on a closely related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which shares the core 1-benzylpiperidine structure, demonstrated high-affinity binding to the human sigma-1 receptor (hσ1R). nih.gov This compound exhibited a high degree of selectivity for the σ1 receptor over the σ2 subtype, with a selectivity ratio of 290-fold. nih.gov These findings highlight the significant role the benzylpiperidine scaffold plays in σ1 receptor affinity and suggest that derivatives of this structure are promising candidates for sigma receptor modulation. nih.gov

Below is a data table of the binding affinities for this related compound.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 | 290-fold |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ2R | 421 ± 13 |

An analysis of the biological and pharmacological properties of this compound reveals its engagement in several key pathways relevant to neurodegenerative diseases, inflammation, and cancer. This article details the specific mechanisms and interactions of this compound at the molecular and cellular levels.

Structure Activity Relationship Sar Studies for Rational Design

Influence of Substitutions on the Piperidine (B6355638) Ring System on Biological Activity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution can significantly impact the biological properties of a molecule. nih.gov In analogs of "Methyl 2-(1-benzylpiperidin-4-yl)acetate," the introduction of substituents on the piperidine ring can alter the compound's conformation, basicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related N-benzylpiperidine derivatives has shown that the position and nature of substituents on the piperidine ring are crucial for affinity and selectivity towards various receptors. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of methylpiperidines, methyl substitution on the piperidine ring was used to probe sigma-subtype affinities. nih.gov A 4-methyl substitution resulted in the most potent sigma-1 (σ1) ligand, while a 3,3-dimethyl substitution conferred the highest selectivity for the σ1 receptor over the σ2 receptor. nih.gov These findings suggest that even small alkyl substitutions on the piperidine ring can fine-tune the interaction with the receptor binding pocket. While this study was not conducted on "this compound" itself, it highlights the sensitivity of the piperidine scaffold to substitution.

Furthermore, the introduction of a spirocyclic moiety on the piperidine ring of an aminopiperidine derivative, an analog of the DPP-4 inhibitor Alogliptin, was investigated to understand its effect on enzyme interaction. beilstein-journals.org This more rigid structure could limit the conformational flexibility of the piperidine ring, potentially leading to a more defined orientation within a binding site. beilstein-journals.org

The following table summarizes the influence of piperidine ring substitutions on the biological activity of related benzylpiperidine analogs.

| Substitution on Piperidine Ring | Effect on Biological Activity | Reference Compound Class |

| 4-Methyl | Most potent σ1 ligand | N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives |

| 3,3-Dimethyl | Most selective σ1 ligand over σ2 | N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives |

| Spirocyclic moiety | Aims to study the effect of a structurally modified piperidinyl moiety on enzyme interaction | DPP-4 inhibitor analogs |

Impact of Modifications to the Benzyl (B1604629) Group on Ligand Affinity and Selectivity

The N-benzyl group is a critical component of "this compound," often involved in hydrophobic interactions within the binding sites of receptors or enzymes. Modifications to the aromatic ring of the benzyl group, such as the introduction of various substituents, can have a profound impact on ligand affinity and selectivity.

In a study of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitution on the aromatic ring of the benzyl group with a halogen resulted in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. researchgate.net This suggests that electronic and steric properties of the benzyl group can modulate selectivity between receptor subtypes. Another study on 1-aralkyl-4-benzylpiperidine derivatives systematically investigated modifications to the aralkyl moiety and found that these changes greatly varied the affinity for sigma receptors, with σ2/σ1 selectivity ratios ranging from 0.1 to 9. nih.gov

Furthermore, in a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the 1-benzylpiperidine (B1218667) moiety was identified as a crucial element for high affinity towards the σ1 receptor. nih.gov

The table below illustrates the impact of benzyl group modifications on the ligand affinity and selectivity of related compounds.

| Modification to Benzyl Group | Impact on Affinity and Selectivity | Reference Compound Class |

| Halogen substitution | Similar σ1 affinity, significantly increased σ2 affinity | N-(1-benzylpiperidin-4-yl)arylacetamides |

| Various aralkyl moieties | Wide variation in sigma receptor affinity and σ2/σ1 selectivity | 1-aralkyl-4-benzylpiperidines |

| Unmodified N-benzyl | Crucial for high σ1 receptor affinity | Polyfunctionalized pyridines |

Role of the Acetate (B1210297) Moiety and its Modifications on Enzyme/Receptor Interactions

The acetate moiety, specifically a methyl ester in "this compound," introduces a polar, hydrogen bond-accepting group that can play a significant role in interactions with biological targets. The ester functionality can participate in hydrogen bonding with amino acid residues in a receptor or enzyme active site. The size, shape, and electronic distribution of this group are critical for optimal binding.

The conversion of the ester to an amide would change the hydrogen bonding properties, introducing a hydrogen bond donor (in the case of a primary or secondary amide) in addition to the carbonyl acceptor. Such modifications are a common strategy in drug design to fine-tune binding affinity and selectivity.

The following table outlines potential modifications to the acetate moiety and their predicted effects on enzyme/receptor interactions based on general medicinal chemistry principles.

| Modification to Acetate Moiety | Predicted Effect on Interactions |

| Hydrolysis to Carboxylic Acid | Introduction of a negative charge, potential for ionic interactions. |

| Increase in Ester Alkyl Chain Length | Probing steric limits of the binding pocket, potential for increased hydrophobic interactions. |

| Conversion to Amide | Altered hydrogen bonding capacity (addition of a hydrogen bond donor). |

Positional Effects of Functional Groups on Overall Pharmacological Profile

The spatial arrangement of functional groups on a molecule is a critical determinant of its pharmacological profile. nih.gov In the context of "this compound" and its analogs, the position of substituents on both the piperidine ring and the benzyl group can lead to significant differences in biological activity.

For N-benzylpiperidine derivatives, the position of substituents on the benzyl ring has been shown to be important. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted compounds generally displayed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov This suggests that the topology of the binding site favors interaction with substituents at the meta position of the benzyl ring.

The table below summarizes the observed positional effects of functional groups in related benzylpiperidine structures.

| Position of Functional Group | Observed Effect on Pharmacological Profile | Reference Compound Class |

| 3-position of benzyl ring | Higher affinity for σ1 and σ2 receptors | N-(1-benzylpiperidin-4-yl)phenylacetamides |

| 4-position of piperidine ring (methyl) | Increased potency for σ1 receptors | N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives |

| 3-position of piperidine ring (dimethyl) | Increased selectivity for σ1 over σ2 receptors | N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives |

Stereochemical Considerations and Enantiomeric Activity Differences

Chirality can have a profound impact on the pharmacological activity of a drug, as biological systems are themselves chiral. Enantiomers of a chiral molecule can exhibit significantly different affinities for their biological targets, as well as different metabolic profiles.

"this compound" itself is achiral. However, the introduction of a substituent at any position on the piperidine ring other than the 4-position, or the introduction of a chiral center in the acetate side chain (for example, by α-substitution), would result in a chiral molecule. In such cases, it would be expected that the two enantiomers would display different biological activities.

The differential activity of enantiomers is due to the three-dimensional arrangement of atoms. One enantiomer may fit optimally into a chiral binding site, allowing for multiple points of interaction, while the other enantiomer may only be able to establish a subset of these interactions, or may even be sterically hindered from binding altogether.

While no specific studies on the enantiomeric activity of chiral derivatives of "this compound" are available, the principle of stereoselectivity is well-established in medicinal chemistry. For any chiral analog developed from this scaffold, it would be imperative to separate and test the individual enantiomers to fully characterize their pharmacological profiles.

Conclusion and Future Research Trajectories

Synthesis of Key Findings and Mechanistic Insights Regarding Methyl 2-(1-benzylpiperidin-4-yl)acetate and its Analogues

This compound is a synthetic compound featuring a central piperidine (B6355638) ring substituted at the nitrogen atom with a benzyl (B1604629) group and at the 4-position with a methyl acetate (B1210297) group. While specific research on this exact molecule is limited in publicly available scientific literature, a comprehensive understanding of its properties and potential biological activities can be inferred from the extensive studies conducted on its structural analogues. The N-benzylpiperidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, and the methyl acetate moiety provides a reactive handle for further chemical modifications or metabolic processes.

The synthesis of this compound can be logically approached through two primary routes, based on established organic chemistry principles. The first, and more direct, method involves the N-alkylation of the commercially available precursor, methyl 2-(piperidin-4-yl)acetate hydrochloride. This reaction would typically be carried out by treating the piperidine derivative with a benzyl halide, such as benzyl bromide, in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

A second plausible synthetic strategy is through reductive amination . This would involve the reaction of methyl 2-(piperidin-4-yl)acetate with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the final N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

The physicochemical properties of this compound are predicted to be characteristic of a moderately lipophilic, basic compound. The presence of the benzyl group significantly increases its lipophilicity compared to the unsubstituted piperidine precursor. The tertiary amine of the piperidine ring imparts basicity to the molecule. Spectroscopic characterization would be crucial for confirming its identity. In ¹H NMR spectroscopy, characteristic signals would include those for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the piperidine ring, and the methyl and methylene protons of the acetate group. ¹³C NMR would show distinct resonances for the aromatic, benzylic, piperidine ring, ester carbonyl, and methyl carbons. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns would likely involve cleavage of the benzyl group or the acetate side chain. Infrared spectroscopy would reveal characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching vibration for the ester carbonyl group.

Table 1: Potential Biological Targets and Therapeutic Areas for Benzylpiperidine Analogues

| Biological Target | Therapeutic Area |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

| Monoacylglycerol Lipase (B570770) (MAGL) | Neuropathic Pain, Inflammation, Cancer |

| Sigma Receptors (σ1 and σ2) | Neurological Disorders, Cancer |

| Dopamine (B1211576) Transporter (DAT) | Stimulant Activity |

| Histamine H3 Receptor | Neurological and Cognitive Disorders |

| Muscarinic Receptors | Various, including CNS disorders |

For instance, numerous N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. mdpi.comnih.gov The benzyl group can engage in π-π stacking interactions within the active site of these enzymes, contributing to binding affinity.

Furthermore, analogues of this compound have shown potent and selective inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. mdpi.com Inhibition of MAGL leads to increased levels of the endocannabinoid 2-arachidonoylglycerol, which has shown promise in models of neuropathic pain, inflammation, and cancer. mdpi.com

The benzylpiperidine core is also a well-known scaffold for ligands of sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders. nih.gov Additionally, some benzylpiperidine derivatives have been shown to interact with the dopamine transporter (DAT), suggesting potential for stimulant or CNS-related activities. wikipedia.org

The metabolism of N-benzylpiperidine derivatives is anticipated to primarily involve N-dealkylation, catalyzed by cytochrome P450 enzymes in the liver, to yield the corresponding piperidine acetic acid derivative and benzoic acid. nih.govacs.org Other potential metabolic pathways could include hydroxylation of the aromatic ring of the benzyl group. The pharmacokinetic profile will be largely influenced by its lipophilicity, which affects absorption, distribution, and ability to cross the blood-brain barrier.

Structure-activity relationship (SAR) studies on related classes of compounds suggest that modifications to the benzyl group and the ester moiety of the acetate side chain could significantly modulate the biological activity and selectivity of this compound. For example, substitution on the aromatic ring of the benzyl group can influence binding affinity and selectivity for various receptors and enzymes. Hydrolysis of the methyl ester to the corresponding carboxylic acid would introduce a negative charge, drastically altering the compound's physicochemical properties and its interaction with biological targets.

The therapeutic potential of this compound and its analogues is broad, spanning neurodegenerative diseases, pain management, inflammatory disorders, and oncology. nih.govencyclopedia.pubnih.gov However, without specific in vitro and in vivo data for this particular compound, its efficacy and safety remain speculative.

Identification of Remaining Knowledge Gaps and Emerging Research Questions

The primary knowledge gap is the near-complete absence of published experimental data specifically for this compound. While its properties and potential activities can be inferred from its analogues, these remain hypotheses that require empirical validation.

Key emerging research questions include:

Synthesis and Characterization: What are the optimized, high-yielding synthetic routes to this compound and its close analogues? What are their definitive spectroscopic and physicochemical properties?

Pharmacological Profile: What is the actual in vitro and in vivo pharmacological profile of this compound? Does it exhibit significant activity at any of the predicted targets (AChE, MAGL, sigma receptors, etc.)? What is its selectivity profile across a panel of relevant biological targets?

Mechanism of Action: If biologically active, what is the precise mechanism of action of this compound at its primary target(s)?

Structure-Activity Relationship (SAR): How do systematic structural modifications of the benzyl group (e.g., substitution patterns) and the acetate moiety (e.g., ester to amide or carboxylic acid) influence the potency and selectivity of this chemical scaffold?

Pharmacokinetics and Metabolism: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant preclinical models? What are its major metabolites and are they active?

Therapeutic Potential: Does this compound or its optimized analogues demonstrate therapeutic efficacy in animal models of specific diseases, such as Alzheimer's disease, neuropathic pain, or cancer?

Proposed Future Directions for Compound Optimization, Target Validation, and Broader Chemical Biology Applications

To address the identified knowledge gaps and fully explore the potential of the this compound scaffold, the following future research directions are proposed:

Synthesis and Library Generation: A focused synthetic effort should be undertaken to prepare a library of analogues based on the this compound core. This library should include variations in the substitution pattern on the benzyl ring (testing a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions) and modifications of the methyl acetate group (e.g., hydrolysis to the carboxylic acid, conversion to various amides and other esters).

In Vitro Pharmacological Screening: The synthesized library of compounds should be subjected to a comprehensive in vitro screening campaign against a panel of biologically relevant targets, including but not limited to:

Acetylcholinesterase and Butyrylcholinesterase

Monoacylglycerol Lipase

Sigma-1 and Sigma-2 receptors

Dopamine, serotonin, and norepinephrine (B1679862) transporters

A broad panel of G-protein coupled receptors and ion channels

Target Validation and Mechanistic Studies: For any "hit" compounds identified in the initial screening, further studies should be conducted to validate the biological target and elucidate the mechanism of action. This would involve more detailed enzymatic assays, receptor binding studies, and cell-based functional assays.

Computational Modeling and SAR Analysis: The experimental data from the in vitro screening should be used to build robust quantitative structure-activity relationship (QSAR) models. Computational docking and molecular dynamics simulations can be employed to understand the binding modes of the most active compounds at their respective targets and to guide the rational design of next-generation analogues with improved potency and selectivity.

Pharmacokinetic and Metabolic Profiling: Promising lead compounds should be profiled for their ADME properties, including metabolic stability in liver microsomes, plasma protein binding, and permeability. In vivo pharmacokinetic studies in animal models will be essential to determine key parameters such as oral bioavailability, half-life, and brain penetration.

In Vivo Efficacy Studies: Compounds with favorable in vitro activity and pharmacokinetic profiles should be advanced to in vivo efficacy studies in relevant animal models of disease. The choice of animal model will be dictated by the validated biological target of the lead compound.

Chemical Biology Applications: Beyond its potential as a therapeutic agent, the this compound scaffold could be developed into valuable chemical biology tools. For example, potent and selective ligands could be functionalized with fluorescent tags or affinity labels to be used as probes for studying the localization and function of their biological targets in cells and tissues.

By systematically addressing these research questions, the scientific community can unlock the full potential of the this compound chemical scaffold and its analogues, potentially leading to the development of novel therapeutic agents and valuable research tools.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(1-benzylpiperidin-4-yl)acetate, and how are intermediates characterized?

Answer:

A key synthetic strategy involves coupling 2-(1-benzylpiperidin-4-yl)ethan-1-amine with activated carboxylic acid derivatives. For example, CDI (1,1'-carbonyldiimidazole) is used to activate hydroxy-phenylacetic acids, followed by reaction with piperidinyl alcohols under mild conditions (e.g., DCM, room temperature) . Intermediates are characterized via:

- NMR spectroscopy : To confirm structural integrity (e.g., ¹H and ¹³C NMR for backbone verification) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass determination (e.g., [M+H]+ ion analysis) .

- Chromatography : HPLC or TLC to monitor reaction progress and purity .

Advanced: How can reaction yields be optimized during the synthesis of piperidine-based ester derivatives?

Answer:

Yield optimization requires careful control of:

- Mole ratios : Excess amine (1.2–1.5 equivalents) improves coupling efficiency in esterification reactions .

- Catalyst loading : For hydrolytic steps (e.g., ester hydrolysis), sodium acetate buffers with sodium 1-octanesulfonate enhance ion-pairing and chromatographic separation .

- Temperature : Lower temperatures (0–5°C) minimize side reactions during activation steps (e.g., POCl₃/DMF-mediated formylation) .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting byproducts .

Basic: What analytical methods are recommended for assessing the purity of this compound?

Answer:

- HPLC with UV detection : Use C18 columns and methanol/buffer mobile phases (e.g., pH 4.6 sodium acetate buffer) for baseline separation of impurities .

- Melting point analysis : Sharp melting ranges (e.g., 187–190°C for related piperidine derivatives) indicate high crystallinity and purity .

- Salt-assisted extraction : For separating methanol or acetic acid byproducts, calcium chloride enhances phase separation in aqueous/organic systems .

Advanced: How can researchers address contradictions in reported biological activities of piperidine esters across studies?

Answer:

Discrepancies may arise from:

- Stereochemical variability : Enantiomeric impurities (e.g., in chiral piperidine intermediates) can alter receptor binding. Use chiral HPLC or circular dichroism to verify stereochemistry .

- Assay conditions : Variations in cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity studies) or buffer ionic strength impact potency. Standardize protocols using reference compounds like donepezil derivatives .

- Metabolic stability : Differences in microsomal incubation times (e.g., 30 vs. 60 minutes) affect observed half-lives. Include positive controls (e.g., propranolol) to calibrate assays .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Avoid inhalation using fume hoods .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: What computational methods support the design of this compound derivatives for CNS targets?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to acetylcholinesterase (AChE) or NMDA receptors. Validate with crystal structures (e.g., PDB: 4EY7) .

- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with blood-brain barrier permeability. Tools like MOE or Schrödinger Suite enable descriptor analysis .

- MD simulations : GROMACS or AMBER can simulate ligand-receptor dynamics over 100+ ns to assess stability of piperidine-ester interactions .

Basic: How are physical properties (e.g., solubility, stability) of this compound determined experimentally?

Answer:

- Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV spectrophotometry .

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for stable esters) .

- Hygroscopicity testing : Exposure to 75% RH for 48 hours monitors moisture uptake, critical for formulation .

Advanced: What strategies mitigate ester hydrolysis during long-term storage or in vivo studies?

Answer:

- Lyophilization : Freeze-drying in lactose or mannitol matrices reduces aqueous degradation .

- Prodrug design : Mask the ester as a tert-butyl or pivaloyloxymethyl group to enhance metabolic stability .

- Encapsulation : PLGA nanoparticles (100–200 nm) provide sustained release and protect against enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.